Drimendiol

Description

This compound has been reported in Lyophyllum decastes and Drimys winteri with data available.

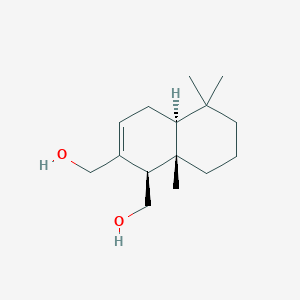

Structure

3D Structure

Properties

IUPAC Name |

[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTDAKOPPDXZDV-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2CO)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Drimendiol: A Technical Guide to its Chemical Structure, Bioactivity, and Experimental Analysis

Introduction

Drimendiol is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its notable biological activities. As a member of the drimane class of sesquiterpenoids, it is structurally related to other bioactive compounds such as drimenol and polygodial. This technical guide provides an in-depth overview of the chemical structure of this compound, a summary of its quantitative biological data, detailed experimental protocols for assessing its activity, and a visualization of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid diol. Its chemical identity is defined by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₂ | [1] |

| IUPAC Name | [(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | [1] |

| CAS Number | 34437-62-2 | |

| Molecular Weight | 238.37 g/mol | [1] |

| Synonyms | Drim-7-ene-11,12-diol, (-)-Drim-7-ene-11,12-diol | [1] |

The structure of this compound is characterized by a decahydronaphthalene core with two hydroxyl groups, contributing to its polarity and potential for hydrogen bonding, which is significant for its biological interactions.

2D Chemical Structure of this compound:

Quantitative Biological Activity

This compound has demonstrated significant inhibitory effects in several biological assays. The following tables summarize the available quantitative data on its bioactivity.

Table 1: Biofilm Inhibitory Activity of this compound

| Target Organism | Assay Type | Endpoint | Value (µg/mL) | Reference |

| Candida albicans | Biofilm Inhibition | BIC₅₀ | 25.5 | |

| Staphylococcus aureus | Biofilm Inhibition | BIC₅₀ | 65.1 | |

| Staphylococcus epidermidis | Biofilm Inhibition | BIC₅₀ | 67.1 |

BIC₅₀: 50% Biofilm Inhibitory Concentration

Table 2: Antifouling Activity of this compound

| Target Organism | Assay Type | Endpoint | Value (µg/mL) | Reference |

| Ciona savignyi | Larval Settlement Inhibition | EC₅₀ | 1.0 | |

| Balanus improvisus | Larval Settlement Inhibition | EC₅₀ | 0.5 |

EC₅₀: 50% Effective Concentration

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on established methods in the field and are intended to be a guide for reproducing and building upon the cited research.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation and its inhibition.[2][3][4]

Objective: To determine the concentration of this compound that inhibits biofilm formation by 50% (BIC₅₀).

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial or fungal culture (e.g., S. aureus, C. albicans)

-

Appropriate growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Grow the microbial culture overnight. Dilute the culture in fresh medium to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Plate Setup: Add 100 µL of the diluted microbial culture to each well of a 96-well plate.

-

Treatment: Add 100 µL of this compound at various concentrations (serial dilutions) to the wells. Include a vehicle control (solvent only) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the vehicle control. The BIC₅₀ value is determined by plotting the inhibition percentage against the log of the concentration.

Quorum Sensing Inhibition Assay (Chromobacterium violaceum Disk Diffusion Assay)

This protocol utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing, as a reporter for quorum sensing inhibition.[5][6][7]

Objective: To qualitatively or quantitatively assess the ability of this compound to inhibit quorum sensing.

Materials:

-

Chromobacterium violaceum culture

-

Luria-Bertani (LB) agar plates

-

Sterile filter paper disks

-

This compound stock solution

-

Positive control (e.g., a known quorum sensing inhibitor)

-

Negative control (solvent)

Procedure:

-

Lawn Preparation: Prepare a lawn of C. violaceum on LB agar plates by evenly spreading a diluted overnight culture.

-

Disk Application: Aseptically place sterile filter paper disks onto the surface of the agar.

-

Treatment: Apply a known amount of this compound solution to a disk. Apply the positive and negative controls to separate disks.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Observation: Observe the plates for a zone of colorless, non-pigmented bacterial growth around the disks. The absence of the purple violacein pigment indicates the inhibition of quorum sensing.

-

Quantification (Optional): The diameter of the zone of inhibition can be measured to provide a quantitative comparison of activity. For a more quantitative approach, a liquid culture-based assay measuring violacein production can be performed, where violacein is extracted and quantified spectrophotometrically.[5]

Antifouling Larval Settlement Assay

This protocol is a common method to assess the ability of a compound to inhibit the settlement of marine invertebrate larvae.[8][9]

Objective: To determine the concentration of this compound that inhibits the settlement of 50% of the larvae (EC₅₀).

Materials:

-

Marine invertebrate larvae (e.g., barnacle cyprids, ascidian larvae)

-

24-well plates

-

Filtered seawater

-

This compound stock solution

-

Stereomicroscope

Procedure:

-

Plate Preparation: Add filtered seawater to the wells of a 24-well plate.

-

Treatment: Add this compound at various concentrations to the wells. Include a solvent control.

-

Larval Addition: Carefully add a known number of competent larvae (e.g., 10-20) to each well.

-

Incubation: Incubate the plates under controlled conditions (temperature and light) that are conducive to larval settlement for a specified period (e.g., 24-48 hours).

-

Assessment: Using a stereomicroscope, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well.

-

Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the solvent control. The EC₅₀ value is determined by plotting the inhibition percentage against the log of the concentration.

Biosynthesis of this compound

This compound is biosynthesized from the central precursor of all sesquiterpenoids, farnesyl pyrophosphate (FPP).[10][11][12][13] The pathway involves the cyclization of FPP to form the drimane skeleton, followed by hydroxylation.

The logical flow of the biosynthesis is as follows:

-

Farnesyl Pyrophosphate (FPP) , the universal precursor for sesquiterpenes, is cyclized by the enzyme Drimenol Synthase .

-

This enzymatic reaction produces Drimenol .

-

Drimenol is then oxidized by a Cytochrome P450 oxidase to yield This compound .

Below is a Graphviz diagram illustrating this biosynthetic pathway.

References

- 1. This compound | C15H26O2 | CID 11064467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a drimane sesquiterpene with quorum sensing inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Leaf Extracts of Mangifera indica L. Inhibit Quorum Sensing – Regulated Production of Virulence Factors and Biofilm in Test Bacteria [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Assessing Antifouling Activities of Macroalgal Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 13. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Drimendiol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimendiol is a drimane sesquiterpenoid, a class of naturally occurring compounds known for their diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological functions, particularly its role as a quorum sensing inhibitor. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of terrestrial and marine organisms. The primary plant sources belong to the Winteraceae family, though it is also a product of biosynthesis in certain fungi and can be obtained through biotransformation.

Terrestrial Plants

The most well-documented sources of this compound are plants native to South America, Australia, and New Zealand.

-

Drimys winteri : Commonly known as Winter's Bark, this Chilean tree is a prominent source of this compound and other drimane sesquiterpenoids.[1][2] The bark and leaves of D. winteri are rich in these compounds.[2][3] While specific yields for this compound are not widely reported, the essential oil from the leaves and stem bark has been found to contain its precursor, drimenol, at concentrations up to 5.8%.[4]

-

Tasmannia lanceolata : The Tasmanian Pepperberry, native to Australia, is another significant source.[5] this compound can be prepared from polygodial, another drimane sesquiterpenoid present in the leaves and berries of this plant.[5][6] Studies have reported total extract yields from the dry leaves ranging from 0.88% to 13.3% (w/w), with polygodial content varying between 0.11% and 2.9% (w/w).[6]

Marine Fungi

Drimane sesquiterpenes have also been isolated from marine-derived fungi, indicating a broader distribution of these compounds in nature.

-

Penicillium sp. TW58-16 : New drimane sesquiterpenes have been successfully isolated from this marine-derived fungus, highlighting the potential of marine microorganisms as a source of this compound and related compounds.[7][8]

Biosynthesis

This compound can be produced biosynthetically through the enzymatic oxidation of its precursor, drimenol.

-

Yeast and Nicotiana benthamiana : Co-expression of drimenol synthase (DMS) and drimenol oxidase (PhDOX1) in yeast and the plant Nicotiana benthamiana has been shown to yield this compound.[6][9] This biosynthetic approach offers a potential alternative to extraction from natural sources.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on standard laboratory practices for the isolation of drimane sesquiterpenoids.

General Experimental Protocol

1. Plant Material Preparation:

-

The bark or leaves of the source plant (e.g., Drimys winteri) are collected and air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The powdered plant material is subjected to maceration with an organic solvent. Ethyl acetate is a commonly used solvent for the extraction of drimane sesquiterpenoids.[10]

-

The maceration is typically carried out at room temperature for a period of 24-72 hours, with occasional agitation to ensure thorough extraction.

-

The process is repeated multiple times with fresh solvent to maximize the yield.

-

The resulting extracts are combined and filtered to remove solid plant material.

-

The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography for the separation and purification of this compound.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is typically employed. The polarity of the solvent mixture is gradually increased to elute compounds with different polarities.

-

Fraction Collection: The eluate is collected in fractions, and each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Purification: Fractions containing the compound of interest are combined, and the solvent is evaporated. The resulting purified this compound can be further purified by recrystallization if necessary.

Summary of Yields of Related Compounds

While specific quantitative data for this compound is scarce in the literature, the following table summarizes the reported yields of related compounds from its primary natural sources. This data can provide a general indication of the potential abundance of drimane sesquiterpenoids in these plants.

| Natural Source | Plant Part | Compound | Yield (% w/w of dry material) |

| Drimys winteri | Leaves & Stem Bark | Essential Oil | 0.05 - 0.26 |

| Drimys winteri | Essential Oil | Drimenol | up to 5.8 |

| Tasmannia lanceolata | Dry Leaf | Total Extract | 0.88 - 13.3 |

| Tasmannia lanceolata | Dry Leaf | Polygodial | 0.11 - 2.9 |

Biological Activity of this compound

This compound has been shown to possess significant biological activity, most notably as a quorum sensing inhibitor.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Many pathogenic bacteria use QS to coordinate the production of virulence factors and the formation of biofilms. This compound has been identified as an effective inhibitor of QS in several bacterial species.[1][5][11]

-

Chromobacterium violaceum : this compound inhibits the production of violacein, a purple pigment controlled by QS in this bacterium.[1][11]

-

Pseudomonas syringae : It has been shown to decrease biofilm formation in this plant pathogen.[1][11]

The ability of this compound to disrupt bacterial communication makes it a promising candidate for the development of novel anti-virulence agents that could be used to combat bacterial infections without promoting the development of antibiotic resistance.

Visualizations

Biosynthetic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Two new drimane sesquiterpenes isolated from Drimys winteri (Canelo). Antifungal activity and molecular docking effect of winterdial against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Phytochemical Composition and Antifungal Activity of Micropropagated Drymis winteri Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]

- 10. This compound, a drimane sesquiterpene with quorum sensing inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces Violacein in Response to Translation-Inhibiting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Drimendiol mechanism of action as a quorum sensing inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The inhibition of QS represents a promising anti-virulence strategy to combat bacterial infections. Drimendiol, a drimane sesquiterpenoid isolated from the Chilean native tree Drimys winteri, has been identified as a quorum sensing inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated biological pathways. While the precise molecular target of this compound is yet to be fully elucidated, existing evidence points to its ability to disrupt QS-regulated phenotypes in clinically relevant bacteria.

Introduction to this compound and Quorum Sensing

Quorum sensing is a process of chemical communication that bacteria use to monitor their population density. This communication is mediated by small, diffusible signaling molecules called autoinducers. When the concentration of these autoinducers reaches a certain threshold, it triggers a coordinated change in gene expression across the bacterial population, leading to the activation of processes such as biofilm formation, virulence factor secretion, and antibiotic resistance.

This compound is a naturally occurring sesquiterpenoid that has demonstrated the ability to interfere with these QS systems.[1][2] Its potential as a quorum sensing inhibitor (QSI) makes it a subject of interest for the development of novel anti-infective therapies that do not exert direct selective pressure for resistance, unlike traditional antibiotics.

Quantitative Data on this compound's Quorum Sensing Inhibition

The primary research on this compound's anti-QS activity has provided initial quantitative data on its efficacy. The following table summarizes the key findings from studies on Chromobacterium violaceum and Pseudomonas syringae.

| Organism | Phenotype Assessed | This compound Concentration | Result | Reference |

| Chromobacterium violaceum ATCC 12472 | Violacein Production | 800 µg/mL | 70% decrease in production | Paz et al., 2013[2] |

| Pseudomonas syringae | Biofilm Formation | Not specified | Decrease in formation | Paz et al., 2013[1][2] |

| Pseudomonas syringae | Biofilm Susceptibility to CuSO₄ | 800 µg/mL | Increased biocidal effect of CuSO₄ | Paz et al., 2013[1][2] |

Mechanism of Action: Current Understanding and Hypotheses

The exact molecular mechanism by which this compound inhibits quorum sensing has not been definitively determined. However, based on the known mechanisms of other QSIs and the observed phenotypes, several hypotheses can be proposed. The QS system in Gram-negative bacteria like Chromobacterium violaceum and Pseudomonas syringae typically relies on N-acyl homoserine lactone (AHL) signaling molecules. These systems consist of a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that binds the AHL to regulate gene expression.

This compound could potentially interfere with this process at several key points:

-

Inhibition of AHL Synthase (LuxI homolog): this compound might bind to the AHL synthase, preventing the production of the autoinducer signal.

-

Competitive Binding to the AHL Receptor (LuxR homolog): this compound could act as an antagonist, competing with the native AHL for binding to the LuxR-type receptor. This would prevent the activation of the receptor and subsequent gene expression.

-

Degradation of the AHL Signal: While less common for small molecules, this compound could potentially contribute to the enzymatic or non-enzymatic degradation of the AHL signal molecule in the extracellular environment.

-

Downregulation of QS Gene Expression: this compound may act on upstream regulatory elements, leading to a decrease in the expression of the luxI and luxR homologous genes.

The following diagram illustrates the canonical AHL quorum sensing pathway and the potential points of inhibition by this compound.

Caption: General AHL Quorum Sensing Pathway and Potential this compound Inhibition Points.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay quantitatively determines the effect of a compound on the production of the QS-regulated pigment, violacein.

Materials:

-

Chromobacterium violaceum ATCC 12472

-

Luria-Bertani (LB) broth and agar

-

This compound stock solution (in a suitable solvent like DMSO)

-

Solvent control (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking.

-

Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. In a 96-well plate, add 100 µL of the diluted culture to each well.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (no compound) and a solvent control.

-

Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.

-

Violacein Quantification:

-

After incubation, add 100 µL of 10% SDS to each well to lyse the cells and solubilize the violacein.

-

Mix thoroughly and measure the absorbance at 585 nm using a plate reader.

-

To normalize for cell growth, measure the optical density at 600 nm before adding SDS.

-

-

Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control.

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Materials:

-

Pseudomonas syringae (or other biofilm-forming bacteria)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

This compound stock solution

-

96-well microtiter plates (polystyrene)

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of the test bacterium in TSB at its optimal temperature.

-

Assay Setup: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh TSB. Add 200 µL of the diluted culture to each well of a 96-well plate.

-

Compound Addition: Add different concentrations of this compound to the wells. Include appropriate controls.

-

Incubation: Incubate the plate at the optimal growth temperature for 24-72 hours under static conditions.

-

Biofilm Staining and Quantification:

-

Carefully discard the planktonic cells from the wells and gently wash the wells twice with sterile phosphate-buffered saline (PBS).

-

Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Dry the plate.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 595 nm.

-

-

Data Analysis: Determine the percentage of biofilm inhibition compared to the control.

The following diagram illustrates the general workflow for screening quorum sensing inhibitors.

Caption: A general experimental workflow for the identification and characterization of QSIs.

Future Directions and Conclusion

The discovery of this compound as a quorum sensing inhibitor opens up avenues for further investigation. Future research should focus on:

-

Elucidating the precise molecular target: Utilizing techniques such as molecular docking, competitive binding assays with labeled AHLs, and gene expression analysis (qRT-PCR) of QS-related genes (lasI/R, rhlI/R homologs) in the presence of this compound.

-

Determining the dose-response relationship: Establishing the IC₅₀ values for violacein and biofilm inhibition to better quantify its potency.

-

Assessing the broader spectrum of activity: Testing this compound against a wider range of pathogenic bacteria that rely on AHL-mediated quorum sensing, such as Pseudomonas aeruginosa.

-

In vivo efficacy studies: Evaluating the potential of this compound to attenuate bacterial virulence in animal models of infection.

References

A Technical Guide to the Antifungal Activity Spectrum of Drimendiol and Related Drimane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of drimendiol and the closely related, well-studied compound, drimenol. It consolidates quantitative data on their activity spectrum, details the experimental methodologies used for their evaluation, and visualizes the proposed mechanism of action and experimental workflows. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antifungal agents.

Quantitative Antifungal Activity Spectrum

Drimane sesquiterpenoids, particularly (-)-drimenol, have demonstrated a broad spectrum of fungicidal activity against a wide range of human pathogenic fungi. This includes activity against clinically relevant species such as Candida, Aspergillus, and Cryptococcus, as well as fluconazole-resistant strains.[1][2][3] The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following tables summarize the reported MIC values for (-)-drimenol against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of (-)-Drimenol Against Yeast Pathogens

| Fungal Species | Strain | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |

| Candida albicans | SC5314 | 32 | 0.25 |

| Candida albicans (Fluconazole Resistant) | BG2 | 30 | >64 |

| Candida glabrata | - | 30 | 8 |

| Candida krusei | - | 30 | 32 |

| Candida parapsilosis (Fluconazole Resistant) | - | 32 | >64 |

| Candida auris | - | 50 | 1 |

| Cryptococcus neoformans | - | 8 | 4 |

Data sourced from multiple studies, primarily focusing on the work by Edouarzin et al.[1][2][4]

Table 2: Minimum Inhibitory Concentration (MIC) of (-)-Drimenol Against Filamentous Fungi and Other Pathogens

| Fungal Species | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

| Aspergillus fumigatus | 8 | Posaconazole: 0.25 |

| Blastomyces spp. | 4 | - |

| Saksenaea spp. | 4 | - |

| Scedosporium spp. | 16 | - |

| Trichophyton equinum | 15 | - |

| Paecilomyces variotii | 16 | - |

| Fusarium spp. | 32 | - |

Data compiled from studies demonstrating the broad-spectrum activity of drimenol.[1][2][4]

Table 3: Half-Maximal Inhibitory Concentration (IC50) of (-)-Drimenol

| Fungal Species | IC50 (µg/mL) |

| Candida albicans | 25 |

| Saccharomyces cerevisiae | 15 |

IC50 values were determined under standard yeast growth conditions (YPD medium).[1]

Experimental Protocols

The quantitative data presented were primarily generated using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

2.1 Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) for drimenol against various fungi was performed following the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[1][2]

-

Preparation of Stock Solutions: Synthetic (-)-drimenol was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL.[1][2]

-

Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates to obtain fresh, viable colonies. The inoculum was prepared by suspending the fungal cells in a sterile saline solution and adjusting the turbidity to a 0.5 McFarland standard.

-

Microdilution Assay: The assay was conducted in 96-well microtiter plates. The antifungal compound was serially diluted two-fold in the appropriate broth medium (e.g., RPMI-1640) in the wells of the plate.

-

Inoculation and Incubation: The standardized fungal inoculum was added to each well. The plates were then incubated at a specific temperature for a defined period: 37°C for 24–48 hours for yeasts and 30°C for up to four days for filamentous fungi.[1]

-

MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible fungal growth was observed. This was determined both visually and with the aid of an inverted microscope.[1] Control wells containing medium with and without DMSO were included in each assay.

Mechanism of Action and Signaling Pathways

Genome-wide fitness profiling and mutant spot assays in Saccharomyces cerevisiae and Candida albicans have provided insights into the mechanism of action of drimenol.[1][2][3] The studies suggest that drimenol's antifungal activity is not analogous to existing antifungal classes like azoles or echinocandins. Instead, it appears to affect cellular processes related to protein secretion and trafficking.

The evidence points towards the involvement of gene products associated with the Crk1 kinase .[1][2][3] Crk1 is a member of the Cdc2 subfamily of kinases, which are crucial regulators of the cell cycle and other cellular processes.[1] Drimenol treatment rendered mutants of Crk1-associated genes—such as RET2, CDC37, and several uncharacterized open reading frames (orf19.759, orf19.1672, orf19.4382)—hypersensitive to the compound.[1][2] These genes are implicated in retrograde vesicle transport between the Golgi apparatus and the endoplasmic reticulum (ER), protein signaling, and secretion.[1]

At higher concentrations (e.g., 100 µg/mL), drimenol has also been observed to cause physical disruption of the fungal cell wall and membrane.[1][2][4]

Conclusion and Future Directions

This compound and its analogue drimenol represent a promising class of natural products with broad-spectrum fungicidal activity. Their novel mechanism of action, distinct from current clinical antifungals, makes them valuable candidates for further investigation, especially in the context of drug-resistant fungal infections. The data indicate that drimenol targets the Crk1 kinase pathway, disrupting essential cellular processes like protein secretion and trafficking.[2]

Future research should focus on elucidating the precise molecular interactions between drimenol and its targets. Structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the synthesis of more potent and selective analogues.[1][2] Furthermore, in vivo efficacy and toxicological studies are necessary to evaluate the therapeutic potential of these compounds in a clinical setting. The synergistic activity observed between drimenol and fluconazole also suggests potential for combination therapies, which could enhance efficacy and combat resistance.[4]

References

- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Potent and Diverse Biological Activities of Drimane Sesquiterpenoids: A Technical Guide for Drug Discovery

An in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and insect antifeedant properties of drimane sesquiterpenoids, offering a valuable resource for researchers, scientists, and drug development professionals.

Drimane sesquiterpenoids, a class of bicyclic natural products, have emerged as a significant area of interest in the quest for novel therapeutic agents. Possessing a characteristic decahydronaphthalene skeleton, these compounds are biosynthesized by a diverse range of organisms, including plants, fungi, and marine life.[1][2][3] Their rich chemical diversity translates into a broad spectrum of potent biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the key biological activities of drimane sesquiterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Cell Viability and Proliferation

A significant body of research highlights the cytotoxic and antiproliferative effects of drimane sesquiterpenoids against various cancer cell lines.[1][2][4][5] These compounds have demonstrated efficacy in the low micro- and nanomolar range, underscoring their potential as novel anticancer agents.[1][2]

Quantitative Anticancer Data

The cytotoxic effects of various drimane sesquiterpenoids have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Polygodial | DU-145 (Prostate) | 71.4 ± 8.5 | [6][7] |

| PC-3 (Prostate) | 89.2 ± 6.8 | [6][7] | |

| MCF-7 (Breast) | 93.7 ± 9.1 | [6][7] | |

| Cinnamosmolide | A549 (Lung) | 1.4 - 8.3 | [4] |

| HeLa (Cervical) | 1.4 - 8.3 | [4] | |

| MCF-7 (Breast) | 1.4 - 8.3 | [4] | |

| MGC-803 (Gastric) | 1.4 - 8.3 | [4] | |

| Compound 18 (cinnamoyl derivative) | K562 (Leukemia) | 1-2 | [1] |

| Nalm-6 (Leukemia) | 1-2 | [1] | |

| Drimane lactones (27-33) | P388 (Lymphoma) | 4-17 µg/mL | [4][8] |

| Pyrrnoxin A derivative (Compound 2) | BV2 (Microglia) | 26.6 | [9][10] |

| Pyrrnoxin A derivative (Compound 3) | BV2 (Microglia) | 60.5 | [9][10] |

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many drimane sesquiterpenoids is attributed to their ability to induce apoptosis, or programmed cell death.[11][12] Studies have shown that compounds like polygodial can induce changes in mitochondrial membrane permeability, a key event in the intrinsic apoptotic pathway.[11][12] This leads to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[11][12]

Figure 1: Intrinsic apoptosis pathway induced by drimane sesquiterpenoids.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[][14][15][16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][17] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the drimane sesquiterpenoid and incubate for the desired exposure time (e.g., 72 hours).[16]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[16]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15][16]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[15][16][17]

Antimicrobial Activity: Combating Bacteria and Fungi

Drimane sesquiterpenoids exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[18][19][20] This makes them promising candidates for the development of new antibiotics and antifungals, particularly in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The following table summarizes the MIC values for several drimane sesquiterpenoids against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Polygodial | Escherichia coli | 16 - 64 | [19][21] |

| Klebsiella pneumoniae | 32 | [19][21] | |

| Staphylococcus aureus | 100 | [21] | |

| Candida albicans | ~30 | [22] | |

| Filamentous fungi & oomycetes | 8 - 64 | [19][21] | |

| Drimenol | Candida albicans | 8 - 64 | [20][22] |

| Aspergillus spp. | 8 - 64 | [20] | |

| Cryptococcus spp. | 8 - 64 | [20] | |

| Compound 7 (Benzimidazole derivative) | Fungi | 0.064 | [18] |

| Bacteria | 0.5 | [18] | |

| Compound 20 (Benzimidazole derivative) | Fungi | 0.05 | [18] |

| Bacteria | 0.032 | [18] |

Mechanism of Action: Membrane Disruption

The antimicrobial action of drimane sesquiterpenoids, particularly polygodial, is often linked to their ability to disrupt microbial cell membranes.[18][21][23] This disruption can lead to a loss of cellular contents and interfere with essential membrane-bound processes.[18] Polygodial is thought to act as a nonionic surfactant, altering the lipid-protein interface of integral membrane proteins and leading to their denaturation.[21][23] This can inhibit the function of crucial enzymes like plasma membrane H+-ATPase, which is vital for maintaining cellular pH and nutrient transport.[21][23]

Figure 2: Proposed antimicrobial mechanism of action for polygodial.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][11][24][25][26]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[24][26]

Procedure:

-

Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of the drimane sesquiterpenoid in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[8][11]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[26]

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[25]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[8]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Several drimane sesquiterpenoids have demonstrated significant anti-inflammatory properties.[27] This activity is particularly relevant for the development of treatments for a wide range of inflammatory diseases.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of drimane sesquiterpenoids are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). The IC50 values for NO inhibition are presented below.

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Drimane sesquiterpene lactone 1 | DLD-1 (Colon carcinoma) | 12.4 | [19] |

| Drimane sesquiterpene lactone 2 | DLD-1 (Colon carcinoma) | 55 | [19] |

| Pyrrnoxin A derivative (Compound 2) | BV2 (Microglia) | 26.6 | [10] |

| Pyrrnoxin A derivative (Compound 3) | BV2 (Microglia) | 60.5 | [10] |

Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory activity of drimane sesquiterpenoids like polygodial and isotadeonal is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[27] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[27] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[27] Drimane sesquiterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing the activation of NF-κB and subsequent inflammatory response.[27]

Figure 3: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is commonly used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[12]

Principle: Murine macrophage cell lines, such as RAW 264.7, produce NO upon stimulation with LPS. The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[12]

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[12]

-

Compound Treatment: Pre-treat the cells with various concentrations of the drimane sesquiterpenoid for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[12]

-

Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[12]

Insect Antifeedant Activity: A Natural Defense Mechanism

Many drimane sesquiterpenoids, particularly those isolated from plants, exhibit potent insect antifeedant properties.[6][26] This activity is a natural defense mechanism of the producing organisms against herbivorous insects and has potential applications in agriculture for pest management.

Quantitative Insect Antifeedant Data

The antifeedant activity of drimane sesquiterpenoids can be quantified using parameters like the 50% effective concentration (EC50) or an antifeedant index.

| Compound | Insect Species | EC50 (nmol/cm²) | Reference |

| Epoxynordrimane (11) | Spodoptera frugiperda | 23.28 | [6] |

| Epilachna paenulata | 50.50 | [6] | |

| Isonordrimenone (4) | Spodoptera frugiperda | 25.63 | [6] |

| Epilachna paenulata | 59.00 | [6] | |

| Polygodial | Drosophila melanogaster | 60.0 ± 4.2 mg/L |

Experimental Protocol: Choice and No-Choice Bioassays

Insect antifeedant activity is typically evaluated using choice or no-choice bioassays.[9][14][25]

Principle:

-

Choice Test: Insects are presented with a choice between a treated food source (containing the test compound) and an untreated control food source. The amount of feeding on each is measured to determine preference.[14][25]

-

No-Choice Test: Insects are only provided with a treated food source. Their feeding is compared to that of insects on a control diet to assess the absolute deterrence of the compound.[9][25]

General Procedure (Choice Test):

-

Prepare Diets: Prepare an artificial diet or use a natural food source (e.g., leaf discs). A portion of the diet is treated with the drimane sesquiterpenoid dissolved in a suitable solvent, while the control portion is treated with the solvent alone.

-

Assay Setup: Place both the treated and control diets in a container with the test insects.

-

Feeding Measurement: After a specific period, measure the amount of food consumed from both the treated and control diets. This can be done by weighing the remaining food or measuring the area of leaf disc consumed.

-

Calculate Antifeedant Index: The antifeedant index can be calculated using the formula: (C - T) / (C + T) * 100, where C is the consumption of the control diet and T is the consumption of the treated diet.

Structure-Activity Relationships (SAR)

The biological activity of drimane sesquiterpenoids is closely linked to their chemical structure. Key structural features that influence activity include:

-

α,β-Unsaturated Aldehyde/Lactone Moieties: The presence of an α,β-unsaturated aldehyde or lactone functionality is often crucial for cytotoxic and antifeedant activities.[1] The electrophilic nature of these groups allows them to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.

-

Hydroxylation and Acetylation: The position and stereochemistry of hydroxyl and acetyl groups on the drimane skeleton can significantly impact the potency and selectivity of the biological activity.

-

Epoxide Groups: The presence of an epoxide ring, as seen in some active antifeedant compounds, can enhance activity.[6]

-

Lipophilicity: Modifications that alter the lipophilicity of the molecule can affect its ability to cross cell membranes and reach its target, thereby influencing its overall bioactivity.

Conclusion and Future Directions

Drimane sesquiterpenoids represent a promising class of natural products with a wide array of potent biological activities. Their diverse chemical structures and multiple mechanisms of action make them valuable lead compounds for the development of new drugs to treat cancer, infectious diseases, and inflammatory conditions, as well as for the development of novel crop protection agents. Further research focusing on the elucidation of their detailed mechanisms of action, the exploration of their structure-activity relationships through synthetic modifications, and preclinical and clinical evaluation will be crucial in harnessing the full therapeutic potential of these remarkable natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choice and No-Choice Assays for Testing the Resistance of A. thaliana to Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 12. b3.net.nz [b3.net.nz]

- 14. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 16. Antifungal mechanism of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. b3.net.nz [b3.net.nz]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. plantprotection.org [plantprotection.org]

- 21. researchgate.net [researchgate.net]

- 22. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. repository.mut.ac.ke:8080 [repository.mut.ac.ke:8080]

- 27. researchgate.net [researchgate.net]

The Role of Drimendiol in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimendiol, a drimane sesquiterpenoid, is a natural compound found in various plants, notably from the family Winteraceae. It is recognized for its potential role in plant defense against a range of biotic threats. This technical guide provides an in-depth overview of the current understanding of this compound's function in plant immunity, consolidating available quantitative data, experimental methodologies, and known signaling pathways. This document is intended to serve as a valuable resource for researchers in plant science, microbiology, and drug development exploring novel bioactive compounds for crop protection and therapeutic applications.

Quantitative Data on this compound's Bioactivity

The defensive properties of this compound have been quantified against various plant pathogens and pests. The following tables summarize the available data on its antifungal, antifeedant, and quorum sensing inhibition activities.

Table 1: Antifungal Activity of this compound and Related Compounds

| Compound | Pathogen | Bioassay | Efficacy Metric | Value | Reference |

| This compound | Gaeumannomyces graminis var. tritici | Mycelial Growth Inhibition | LC50 | 60 µg/mL | [1] |

| Drimenol | Botrytis cinerea | Mycelial Growth Inhibition | EC50 | 80 ppm | [2] |

Note: Data for drimenol, a closely related precursor of this compound, is included for comparative purposes.

Table 2: Quorum Sensing Inhibition by this compound

| Bacteria | Bioassay | Effect | Reference |

| Pseudomonas syringae | Biofilm Formation Assay | Decreased biofilm formation | [1][2][3] |

| Chromobacterium violaceum | Violacein Production Assay | Decreased violacein production | [1][2][3] |

Biosynthesis and Proposed Signaling of this compound

This compound is biosynthetically derived from its precursor, drimenol. While the complete signaling cascade initiated by this compound in plants is yet to be fully elucidated, a hypothetical pathway can be proposed based on known plant defense responses and the activity of other elicitors.

Biosynthesis of this compound

The biosynthesis of this compound from farnesyl pyrophosphate (FPP) involves a two-step enzymatic process.

Hypothetical Signaling Pathway of this compound in Plant Defense

Based on general knowledge of plant immunity, this compound may act as an elicitor, triggering a signaling cascade that leads to the activation of defense genes. This proposed pathway involves the perception of this compound, activation of downstream signaling components, and transcriptional reprogramming.

Experimental Protocols

Detailed experimental protocols are crucial for the standardized evaluation of this compound's bioactivity. The following sections outline methodologies for key assays.

Antifungal Mycelial Growth Inhibition Assay

This protocol is adapted from studies on drimane sesquiterpenoids and can be used to determine the EC50 of this compound against various fungal pathogens.

Materials:

-

Pure this compound

-

Fungal pathogen of interest (e.g., Gaeumannomyces graminis, Botrytis cinerea, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes

-

Solvent for this compound (e.g., DMSO or ethanol)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the fungal pathogen.

-

Incubate the plates at the optimal growth temperature for the fungus in the dark.

-

Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis or other appropriate statistical methods.

Quorum Sensing Inhibition: Violacein Production Assay

This assay utilizes the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

Pure this compound

-

Solvent (e.g., DMSO or ethanol)

-

Microtiter plates or Petri dishes

Procedure:

-

Grow an overnight culture of C. violaceum in LB broth.

-

Prepare a fresh LB medium containing a sub-lethal concentration of this compound. A concentration range should be tested to ensure the observed effect is not due to bactericidal activity.

-

Inoculate the this compound-containing medium with the C. violaceum culture.

-

For a qualitative assay, a paper disc impregnated with this compound can be placed on an LB agar plate seeded with C. violaceum.

-

Incubate at 28-30°C for 24-48 hours.

-

Observe the inhibition of purple pigment production around the disc (for the agar diffusion method) or in the liquid culture (for the broth dilution method) compared to the control.

-

For quantitative analysis, extract the violacein pigment from the liquid cultures using a suitable solvent (e.g., butanol or DMSO) and measure the absorbance at 585 nm.

Plant Treatment and Gene Expression Analysis

This protocol provides a framework for treating plants with this compound and analyzing the expression of defense-related genes. Arabidopsis thaliana is often used as a model plant.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 ecotype), typically 4-6 weeks old

-

Pure this compound

-

Solvent and a surfactant (e.g., Tween-20)

-

Spray bottle or syringe for infiltration

-

Liquid nitrogen

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Prepare a solution of this compound in water with a small amount of solvent and surfactant to ensure solubility and adhesion to the leaves. A mock solution (solvent and surfactant only) should be prepared as a control.

-

Apply the this compound solution to the leaves of the Arabidopsis plants by spraying or syringe infiltration.

-

Harvest leaf tissue at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA from the leaf tissue using a suitable RNA extraction kit.

-

Perform DNase treatment to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for defense-related marker genes (e.g., PR-1 for the salicylic acid pathway and PDF1.2 for the jasmonic acid pathway). Use appropriate housekeeping genes for normalization.

-

Analyze the relative gene expression levels using the ΔΔCt method or other suitable statistical analysis.

Areas for Future Research

While this compound shows promise as a plant defense activator, several knowledge gaps need to be addressed to fully understand its potential:

-

Broad-spectrum Antifungal Efficacy: Quantitative data on the EC50 values of this compound against a wider range of economically important plant pathogens, such as various species of Fusarium, Alternaria, and Phytophthora, are needed.

-

Direct Elicitor Activity in Plants: Comprehensive transcriptomic and proteomic studies are required to identify the specific genes and proteins that are differentially expressed in plants upon this compound treatment.

-

Signaling Pathway Elucidation: The identification of the plant receptor(s) for this compound and the detailed characterization of the downstream signaling cascade, including the involvement of MAP kinases and the generation of reactive oxygen species, are critical next steps.

-

Crosstalk with Hormone Pathways: In-depth studies are needed to unravel the precise molecular mechanisms by which this compound signaling interacts with the jasmonic acid and salicylic acid pathways, including the roles of key transcription factors like WRKYs and MYCs.

-

Phytoalexin Induction: While it is hypothesized that this compound induces phytoalexin accumulation, direct experimental evidence and characterization of the specific phytoalexins produced are lacking.

-

In planta Efficacy: Moving from in vitro assays to in planta studies is essential to evaluate the effectiveness of this compound in preventing or reducing disease severity under more realistic conditions.

Conclusion

This compound is a promising natural compound with demonstrated antifungal and quorum sensing inhibitory activities. Its role in plant defense likely involves acting as an elicitor to trigger a cascade of defense responses. This technical guide has summarized the current knowledge, providing quantitative data and experimental protocols to facilitate further research. Future investigations focused on the identified knowledge gaps will be crucial for harnessing the full potential of this compound in the development of novel and sustainable strategies for plant disease management.

References

Drimendiol: A Pivotal Precursor in the Synthesis of Diverse Sesquiterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Drimendiol, a drimane sesquiterpenoid, stands as a critical biosynthetic intermediate, serving as a versatile precursor for a wide array of biologically active sesquiterpenoids. Its strategic position in the biosynthetic pathway makes it a valuable target for both biocatalytic and synthetic chemists aiming to produce complex molecules such as cinnamolide, polygodial, and warburganal. This technical guide provides a comprehensive overview of this compound, focusing on its properties, synthesis, and its role as a precursor, with a detailed presentation of quantitative data, experimental protocols, and pathway visualizations.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its isolation, characterization, and subsequent chemical manipulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₂ | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| IUPAC Name | [(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | [1] |

| Synonyms | Drim-7-ene-11,12-diol, (-)-Drimenediol | [1] |

| CAS Number | 34437-62-2 | |

| Appearance | Data not available | |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | |

| ¹H NMR | Complete and unambiguous chemical shift assignments available. | [1][2] |

| ¹³C NMR | Complete and unambiguous chemical shift assignments available. | [1][2] |

| Mass Spectrometry | Data available for structural confirmation. |

Biosynthesis of this compound

This compound is biosynthesized from the precursor drimenol through an oxidation reaction catalyzed by the enzyme drimenol oxidase (PhDOX1), a cytochrome P450 monooxygenase.[3][4][5] This enzyme has been identified in plants such as Persicaria hydropiper.[3][4][5]

The biosynthetic pathway leading to this compound is initiated from farnesyl diphosphate (FPP), a common precursor for all sesquiterpenoids.

Caption: Biosynthetic pathway from FPP to this compound.

Experimental Protocols

Enzymatic Conversion of Drimenol to this compound

This protocol describes the in-vitro conversion of drimenol to this compound using microsomes from a yeast strain expressing drimenol oxidase (PhDOX1).

Materials:

-

Drimenol

-

Microsomal preparations from yeast expressing PhDOX1

-

NADPH

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

GC-MS for analysis

Procedure:

-

Prepare a reaction mixture containing drimenol (e.g., 50 µM) and NADPH (e.g., 1 mM) in potassium phosphate buffer.

-

Initiate the reaction by adding the microsomal preparation containing PhDOX1.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solvent, such as ethyl acetate.

-

Extract the products with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Analyze the product mixture by GC-MS to confirm the formation of this compound.

Quantitative Data: Co-expression of drimenol synthase (PhDS) and PhDOX1 in yeast has been shown to yield this compound as a major product, alongside cinnamolide.[6][7][8] However, specific quantitative yields from in-vitro enzymatic conversions are not extensively reported in the available literature and would require experimental determination.

This compound as a Precursor for Other Sesquiterpenoids

This compound is a key branching point in the biosynthesis of several important drimane sesquiterpenoids. Its diol functionality allows for further enzymatic modifications, leading to a variety of structures.

Conversion to Cinnamolide

In the presence of endogenous yeast or plant enzymes, this compound can be further oxidized to form cinnamolide.[6][7][8] This transformation likely proceeds through an aldehyde intermediate, which then undergoes intramolecular cyclization and further oxidation.

Caption: Putative pathway from this compound to Cinnamolide.

Potential for Synthesis of Polygodial and Warburganal

While the direct enzymatic conversion of this compound to polygodial and warburganal is not explicitly detailed in the currently available search results, the structural relationship suggests that this compound is a plausible precursor. Further oxidation of the primary and secondary alcohol groups of this compound would lead to the dialdehyde functionalities present in polygodial and warburganal.

Semi-Synthesis of this compound from Polygodial

A semi-synthetic route to this compound has been reported starting from polygodial, which can be isolated from natural sources like Tasmannia lanceolata.

Experimental Protocol: A detailed protocol with specific reagents and yields for the reduction of polygodial to this compound is not fully available in the provided search results. However, this transformation would typically involve the selective reduction of the two aldehyde groups of polygodial to the corresponding primary and secondary alcohols of this compound. This could be achieved using a suitable reducing agent such as sodium borohydride. The reaction would need to be carefully controlled to avoid over-reduction or side reactions.

Quantitative Data: Quantitative yields for the semi-synthesis of this compound from polygodial are not specified in the currently available information and would need to be determined experimentally.

Conclusion

This compound is a pivotal molecule in the landscape of sesquiterpenoid chemistry and biology. Its role as a direct precursor to a variety of bioactive compounds makes it a molecule of significant interest for researchers in natural product synthesis, metabolic engineering, and drug discovery. The elucidation of its biosynthetic pathway and the development of efficient synthetic and biocatalytic methods for its production and conversion will undoubtedly pave the way for the sustainable supply of valuable drimane sesquiterpenoids. Further research is warranted to fully characterize the enzymes involved in the downstream diversification of this compound and to optimize the yields of these transformations for practical applications.

References

- 1. A complete 1H and 13C NMR data assignment for four drimane sesquiterpenoids isolated from Drimys winterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EC 1.14.14.72 [iubmb.qmul.ac.uk]

- 4. enzyme-database.org [enzyme-database.org]

- 5. ENZYME - 1.14.14.72 drimenol monooxygenase [enzyme.expasy.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a drimenol synthase and drimenol oxidase from Persicaria hydropiper, involved in the biosynthesis of insect deterrent drimanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Drimendiol from Polygodial

Introduction

Drimendiol is a drimane sesquiterpenoid characterized by alcohol moieties at positions C-11 and C-12. It has garnered interest in drug development and scientific research for its biological activities, including quorum sensing inhibition, which is crucial in combating bacterial biofilm formation.[1] A straightforward and efficient method for synthesizing this compound involves the chemical reduction of polygodial, a naturally occurring dialdehyde sesquiterpenoid. This conversion provides a reliable route to obtain this compound for further investigation and application.

Principle of the Method

The synthesis of this compound from polygodial is achieved through the reduction of the two aldehyde functional groups of polygodial to primary alcohols. This transformation is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol (MeOH). The reaction is highly efficient and proceeds under ambient conditions, making it an accessible method for researchers.

Experimental Protocol: Reduction of Polygodial to this compound

This protocol details the procedure for the chemical reduction of polygodial to synthesize this compound.[2]

Materials and Reagents

-

Polygodial

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), analytical grade

-

Ethyl acetate (EtOAc)

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Chromatography column (if purification is needed)

Procedure

-

Reaction Setup:

-

Dissolve polygodial in methanol in a round-bottom flask at room temperature. The concentration can be adjusted based on the scale of the reaction.

-

Place the flask on a magnetic stirrer.

-

-

Reduction Reaction:

-

While stirring, slowly add an excess of sodium borohydride (NaBH₄) to the polygodial solution in small portions. A molar excess is used to ensure the complete reduction of both aldehyde groups.

-

Continue stirring the reaction mixture at room temperature.[2]

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The disappearance of the polygodial spot and the appearance of a more polar product spot (this compound) indicates the reaction is proceeding. A suitable eluent system for TLC is a mixture of hexane and ethyl acetate.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), carefully quench the excess NaBH₄ by slowly adding water or a dilute acid (e.g., 1M HCl) until effervescence ceases.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts in a separatory funnel.

-

-

Purification:

-

Wash the combined organic layer with brine to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

-

Characterization:

-

The final product, this compound, can be characterized by its physical and spectroscopic data, such as melting point, IR, and NMR spectroscopy, and compared with literature values.[2]

-

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound from polygodial.

| Parameter | Value/Condition | Reference |

| Starting Material | Polygodial | [2] |

| Product | (-)-(5S,10S)-(9R)-7-Drimene-11,12-diol (this compound) | [2] |

| Reagent | Sodium Borohydride (NaBH₄) | [2] |

| Solvent | Methanol (MeOH) | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Yield | High yield reported | [1] |

Visualization of the Synthetic Pathway

The diagram below illustrates the chemical transformation of polygodial into this compound.

Caption: Synthetic workflow for the reduction of polygodial to this compound.

References

Application Notes and Protocols: Drimendiol in a Pseudomonas aeruginosa Biofilm Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing drimendiol, a drimane sesquiterpenoid, in a Pseudomonas aeruginosa biofilm assay. The information is intended to guide researchers in evaluating the potential of this compound as an anti-biofilm agent.

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen notorious for its ability to form biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms contribute to the persistence of infections and exhibit high levels of resistance to conventional antibiotics. Quorum sensing (QS), a cell-to-cell communication system, plays a pivotal role in regulating biofilm formation and the expression of virulence factors in P. aeruginosa. The QS network in P. aeruginosa is primarily composed of three interconnected systems: las, rhl, and pqs.[1][2]

This compound is a naturally occurring sesquiterpenoid that has been identified as a quorum sensing inhibitor.[3][4] Research has shown its efficacy in reducing biofilm formation in Pseudomonas syringae.[3][5] This suggests that this compound may also be effective against P. aeruginosa biofilms by interfering with its QS signaling pathways.

This document outlines a detailed protocol for assessing the anti-biofilm activity of this compound against P. aeruginosa using a crystal violet-based microtiter plate assay.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the experimental protocol. Researchers should populate this table with their own experimental results.

| This compound Concentration (µg/mL) | Mean OD570 ± SD (Biofilm Quantification) | Percentage of Biofilm Inhibition (%) | Mean OD600 ± SD (Planktonic Growth) |

| 0 (Vehicle Control) | 0 | ||

| X | |||

| 2X | |||

| 4X | |||

| ... | |||

| Positive Control (e.g., Ciprofloxacin) |

Table 1: Template for Quantitative Analysis of this compound's Anti-Biofilm Activity against P. aeruginosa

Experimental Protocols

This protocol is adapted from standard crystal violet biofilm assay methodologies.

Materials and Reagents

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

This compound (soluble in ethanol, methanol, DMF, or DMSO)[6]

-

Appropriate solvent for this compound (e.g., DMSO, ethanol)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Crystal Violet solution (0.1% w/v in water)

-

Glacial acetic acid (30% v/v in water)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer (plate reader)

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound, a drimane sesquiterpene with quorum sensing inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H26O2 | CID 11064467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioaustralis.com [bioaustralis.com]

Application Note: Solubility Profile and Handling of Drimendiol

Audience: Researchers, scientists, and drug development professionals.

Introduction